1,8-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)anthracene
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Overview
Description
1,8-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)anthracene is a complex organic compound that features an anthracene backbone with two oxazoline rings attached at the 1 and 8 positions
Preparation Methods
The synthesis of 1,8-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)anthracene typically involves a multi-step process. The initial step often includes the preparation of the oxazoline rings, which are then attached to the anthracene backbone through a series of coupling reactions. The reaction conditions usually require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and cost-effectiveness.
Chemical Reactions Analysis
1,8-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)anthracene can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the oxazoline rings or the anthracene backbone.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be employed in the study of molecular interactions and binding properties. In medicine, it has potential applications in drug development and delivery systems. In industry, it can be used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,8-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)anthracene involves its ability to interact with specific molecular targets and pathways. The oxazoline rings and anthracene backbone play crucial roles in these interactions, allowing the compound to bind to certain proteins or enzymes and modulate their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
1,8-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)anthracene can be compared to other similar compounds, such as 1,8-bis(dimesitylboryl)anthracene and 1,8-bis(phenylethynyl)anthracene These compounds share the anthracene backbone but differ in the substituents attached at the 1 and 8 positions
Biological Activity
1,8-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)anthracene is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C28H32N2O2 with a molecular weight of 428.57 g/mol. The compound features a unique structure that includes two oxazoline rings attached to an anthracene backbone, which may contribute to its biological properties .
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits selective cytotoxicity against various cancer cell lines. The mechanism may involve the inhibition of key cellular pathways involved in tumor growth and proliferation .
- Antioxidant Properties : The presence of oxazoline rings is believed to enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress .
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes that are crucial for cancer cell survival and proliferation, although detailed studies are required to elucidate these interactions fully .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have investigated the biological effects of this compound in vitro:
-
Study on Antitumor Activity :
- Objective : Evaluate the cytotoxic effects against pancreatic cancer cells (Mia PaCa-2).
- Results : The compound showed significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth compared to control groups.
-
Antioxidant Evaluation :
- Methodology : DPPH radical scavenging assay was employed.
- Findings : The compound exhibited a dose-dependent antioxidant effect, suggesting its potential use as a protective agent against oxidative damage.
-
Enzyme Inhibition Study :
- Focus : Investigate the inhibition of topoisomerase II.
- Outcome : Results indicated that the compound could inhibit topoisomerase activity effectively, which is critical for DNA replication in cancer cells.
Properties
Molecular Formula |
C28H32N2O2 |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(4S)-4-[(2S)-butan-2-yl]-2-[8-[(4S)-4-[(2S)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]anthracen-1-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C28H32N2O2/c1-5-17(3)25-15-31-27(29-25)21-11-7-9-19-13-20-10-8-12-22(24(20)14-23(19)21)28-30-26(16-32-28)18(4)6-2/h7-14,17-18,25-26H,5-6,15-16H2,1-4H3/t17-,18-,25+,26+/m0/s1 |
InChI Key |
LGUNQAJPSDUVAE-PWAJYCBGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=N[C@H](CO5)[C@@H](C)CC |
Canonical SMILES |
CCC(C)C1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=NC(CO5)C(C)CC |
Origin of Product |
United States |
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